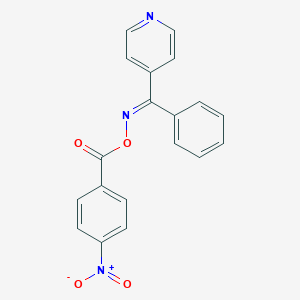
phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime, also known as PPMO-NB, is a chemical compound that has been extensively researched due to its potential applications in scientific research. This compound is a derivative of pyridine, which is a heterocyclic organic compound commonly found in many natural products and synthetic compounds. PPMO-NB has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用机制
The mechanism of action of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime involves the binding of the compound to metal ions, such as copper and iron, through the formation of a coordination complex. The complex formation results in a change in the fluorescence properties of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime, which can be detected using fluorescence spectroscopy. The binding of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime to metal ions has been shown to be highly selective, which makes it a useful tool for detecting metal ions in biological systems.
Biochemical and Physiological Effects
phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime has been shown to have no significant biochemical or physiological effects in biological systems. The compound is non-toxic and does not affect the viability or function of cells. This makes it a safe and useful tool for detecting metal ions in biological systems.
实验室实验的优点和局限性
One of the main advantages of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime is its high selectivity for metal ions, which makes it a useful tool for detecting metal ions in complex biological systems. The compound is also non-toxic and does not affect the viability or function of cells, which makes it a safe tool for use in biological experiments. However, one limitation of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime is its relatively low fluorescence intensity, which can make it difficult to detect metal ions in low concentrations.
未来方向
There are several future directions for the research of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime. One area of research is the development of more sensitive detection methods for metal ions using phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime. This could involve the modification of the compound to increase its fluorescence intensity or the development of new detection methods that are more sensitive to low concentrations of metal ions. Another area of research is the application of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime in the detection of metal ions in living organisms. This could involve the development of new imaging techniques that can detect metal ions in vivo using phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime. Overall, the research on phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime has the potential to lead to new discoveries in the field of metal ion detection and could have important applications in biological and medical research.
合成方法
Phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime can be synthesized using various methods, including the reaction of 4-pyridinecarboxaldehyde with 4-nitrobenzoyl chloride in the presence of a base and a catalyst. The resulting product is then treated with hydroxylamine to form phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime. Other methods of synthesis include the reaction of 4-pyridinecarboxaldehyde with 4-nitrobenzohydrazide in the presence of a reducing agent and the reaction of 4-pyridinecarboxaldehyde with 4-nitrobenzoyl hydrazine in the presence of a base and a catalyst.
科学研究应用
Phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime has been extensively studied for its potential applications in scientific research. One of the main applications of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime is as a fluorescent probe for detecting metal ions, such as copper and iron, in biological systems. phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime has been shown to selectively bind to copper and iron ions, which can be detected using fluorescence spectroscopy. This method of detection is highly sensitive and can be used to detect metal ions in complex biological systems.
属性
产品名称 |
phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime |
|---|---|
分子式 |
C19H13N3O4 |
分子量 |
347.3 g/mol |
IUPAC 名称 |
[(E)-[phenyl(pyridin-4-yl)methylidene]amino] 4-nitrobenzoate |
InChI |
InChI=1S/C19H13N3O4/c23-19(16-6-8-17(9-7-16)22(24)25)26-21-18(14-4-2-1-3-5-14)15-10-12-20-13-11-15/h1-13H/b21-18+ |
InChI 键 |
RAYNBWCXEMCKJN-DYTRJAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=N\OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=NC=C3 |
SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=NC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(Z)-benzylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine](/img/structure/B224054.png)
![3-[4-[[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]methyl]phenyl]iminoisoindol-1-amine](/img/structure/B224057.png)


![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B224068.png)



![4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B224075.png)


